molecular formula C7H6ClNO5S B7823764 3-Chloro-4-methyl-5-nitrobenzenesulfonic acid CAS No. 68189-28-6

3-Chloro-4-methyl-5-nitrobenzenesulfonic acid

Cat. No.: B7823764
CAS No.: 68189-28-6
M. Wt: 251.64 g/mol
InChI Key: PFQCWESEIXPRLI-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-5-nitrobenzenesulfonic acid is an organic compound with the molecular formula C7H6ClNO5S It is a derivative of benzenesulfonic acid, characterized by the presence of chloro, methyl, and nitro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methyl-5-nitrobenzenesulfonic acid typically involves a multi-step process starting from readily available precursors. One common method includes the nitration of 4-chloro-3-methylbenzenesulfonic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for the production of high-purity product in significant quantities.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methyl-5-nitrobenzenesulfonic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Electrophilic Substitution: The sulfonic acid group can participate in electrophilic substitution reactions, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).

    Electrophilic Substitution: Electrophiles such as bromine or chlorosulfonic acid.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzenesulfonic Acids: From nucleophilic substitution reactions.

Scientific Research Applications

3-Chloro-4-methyl-5-nitrobenzenesulfonic acid finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methyl-5-nitrobenzenesulfonic acid is largely dependent on its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the sulfonic acid group can participate in various electrophilic and nucleophilic reactions. These properties make it a versatile compound in synthetic chemistry, allowing it to interact with a wide range of molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methyl-5-nitrobenzenesulfonic acid
  • 2-Chloro-5-nitrobenzenesulfonic acid
  • 4-Methyl-3-nitrobenzenesulfonic acid

Uniqueness

3-Chloro-4-methyl-5-nitrobenzenesulfonic acid is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to its analogs. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups on the benzene ring allows for a diverse range of chemical transformations, making it a valuable compound in synthetic and industrial chemistry.

Properties

IUPAC Name

3-chloro-4-methyl-5-nitrobenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO5S/c1-4-6(8)2-5(15(12,13)14)3-7(4)9(10)11/h2-3H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQCWESEIXPRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)S(=O)(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4071217
Record name Benzenesulfonic acid, 3-chloro-4-methyl-5-nitro-
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Molecular Weight

251.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68189-28-6
Record name 3-Chloro-4-methyl-5-nitrobenzenesulfonic acid
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Record name 3-Chloro-4-methyl-5-nitrobenzenesulfonic acid
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Record name Benzenesulfonic acid, 3-chloro-4-methyl-5-nitro-
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Record name Benzenesulfonic acid, 3-chloro-4-methyl-5-nitro-
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Record name 2-chloro-6-nitrotoluene-4-sulphonic acid
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Record name 3-CHLORO-4-METHYL-5-NITROBENZENESULFONIC ACID
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